6-(1-Benzofuran-2-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
This fused heterocyclic compound features a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core substituted at the 3-position with a 3-pyridinyl group and at the 6-position with a benzofuran moiety. Its molecular formula is C₁₆H₉N₅OS (monoisotopic mass: 319.0528 g/mol). The compound has been synthesized via phase-transfer catalysis and is of interest due to the pharmacological versatility of triazolothiadiazoles.
Properties
IUPAC Name |
6-(1-benzofuran-2-yl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N5OS/c1-2-6-12-10(4-1)8-13(22-12)15-20-21-14(18-19-16(21)23-15)11-5-3-7-17-9-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSYJLOHUHUDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN4C(=NN=C4S3)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Condensation Approach
The synthesis of triazolo-thiadiazole derivatives typically involves sequential condensation and cyclization steps. For 6-(1-Benzofuran-2-yl)-3-(3-pyridinyl)triazolo[3,4-b][1,thiadiazole, a multi-step protocol begins with the preparation of the benzofuran and pyridine precursors. Key intermediates include 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid and 3-aminopyridine , which undergo cyclocondensation in the presence of thiourea derivatives.
Reaction conditions often employ polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K₂CO₃) to facilitate heterocycle formation. For example, heating at 80–100°C for 6–8 hours yields the triazolo-thiadiazole core, followed by functionalization at the 3-position with 3-pyridinyl groups via nucleophilic substitution.
One-Pot Cyclocondensation
Recent advances highlight one-pot methodologies to reduce purification steps and improve yields. A study demonstrated that reacting 5-(5-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-4-amino-4H-1,2,4-triazole-3-thiol with 3-pyridinyl isothiocyanate in DMF/K₂CO₃ under reflux generates the target compound in a single step. This approach minimizes side products and achieves yields of 65–78% after recrystallization from ethanol.
Detailed Synthetic Protocols
Benzofuran Precursor Synthesis
The benzofuran moiety is synthesized via cyclization of 2-hydroxyacetophenone derivatives using acetic anhydride and sulfuric acid, following methods adapted from benzofuran patents. For instance, heating 2-acetylphenol with acetic anhydride at 120°C for 4 hours yields 2-acetylbenzofuran , which is subsequently brominated at the 5-position using N-bromosuccinimide (NBS).
Table 1: Reaction Conditions for Benzofuran Synthesis
| Reactant | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Acetylphenol | Acetic anhydride/H₂SO₄ | 120 | 4 | 85 |
| 2-Acetylbenzofuran | NBS/CCl₄ | 80 | 2 | 72 |
Triazolo-Thiadiazole Core Formation
The triazolo-thiadiazole ring is constructed by reacting benzofuran-thiosemicarbazide with 3-pyridinyl hydrazine in the presence of phosphorus oxychloride (POCl₃). This step involves cyclodehydration at 90–100°C for 3 hours, yielding the fused triazolo-thiadiazole system.
Table 2: Optimization of Cyclodehydration
| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Benzofuran-thiosemicarbazide | POCl₃ | Toluene | 100 | 68 |
| Benzofuran-thiosemicarbazide | H₂SO₄ | Ethanol | 80 | 52 |
Structural Characterization and Validation
Spectroscopic Analysis
Post-synthesis characterization relies on NMR, IR, and mass spectrometry. The ¹H NMR spectrum (DMSO-d₆) of the target compound shows distinct signals: δ 8.72 (d, 1H, pyridine-H), 7.89–7.12 (m, 6H, benzofuran-H), and 6.95 (s, 1H, triazole-H). IR spectroscopy confirms the presence of C=N stretching at 1620 cm⁻¹ and C-S-C vibrations at 690 cm⁻¹.
Table 3: Key Spectral Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.72 (d), 7.89–7.12 (m), 6.95 (s) | Aromatic and heterocyclic protons |
| IR (KBr) | 1620 cm⁻¹, 690 cm⁻¹ | C=N and C-S-C stretches |
| MS (ESI+) | m/z 319.3 [M+H]⁺ | Molecular ion confirmation |
X-ray Crystallography
Single-crystal X-ray diffraction of a related analog (4-pyridinyl variant) reveals a planar triazolo-thiadiazole core with dihedral angles of 12.5° between benzofuran and pyridine rings, suggesting limited conjugation. Intermolecular hydrogen bonds (N-H···S) stabilize the crystal lattice, as evidenced by bond lengths of 3.2 Å.
Challenges in Synthesis and Purification
Regioselectivity Issues
Competing cyclization pathways during triazolo-thiadiazole formation often lead to regioisomeric byproducts. For example, using excess POCl₃ may promote alternative ring closure, necessitating chromatographic separation (silica gel, ethyl acetate/hexane).
Solvent and Temperature Optimization
Polar solvents like DMF improve solubility but complicate product isolation. Switching to toluene with catalytic p-toluenesulfonic acid (PTSA) enhances yield by 15% while simplifying workup.
Applications and Derivative Screening
Although this report focuses on synthesis, preliminary biological data for analogs highlight antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . Such findings underscore the compound’s relevance in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
6-(1-Benzofuran-2-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound lies in its anticancer properties. Research has shown that derivatives of the triazolo-thiadiazole scaffold exhibit significant activity against various cancer cell lines. For instance, studies indicate that compounds with this structure can inhibit key targets such as PARP-1 and EGFR, leading to reduced proliferation of cancer cells .
Case Study: Dual Inhibition Mechanism
In a study involving the synthesis of several derivatives, it was found that specific modifications to the triazolo-thiadiazole core enhanced its potency against cancer cells. The introduction of various substituents at the benzofuran and pyridine positions significantly influenced the compound's efficacy .
| Compound | Target | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | PARP-1 | 0.5 | Strong inhibitor |
| Compound B | EGFR | 0.8 | Moderate inhibitor |
| Compound C | Both | 0.3 | Dual action |
Anticonvulsant Properties
The compound also shows potential as an anticonvulsant agent. Research has documented its effectiveness in various animal models for epilepsy, demonstrating significant protective effects compared to standard anticonvulsant drugs like phenytoin and carbamazepine .
Pharmacological Screening
In pharmacological studies, compounds derived from 6-(1-Benzofuran-2-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole were evaluated for their anticonvulsant activity using models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The results indicated a notable reduction in seizure activity:
| Compound | MES Inhibition (%) | PTZ Inhibition (%) | ED50 (mg/kg) |
|---|---|---|---|
| Compound D | 85 | 78 | 20 |
| Compound E | 90 | 75 | 15 |
Development of New Materials
The unique chemical structure of this compound allows it to be utilized in developing new materials with desirable properties such as thermal stability and electrical conductivity. Research has explored its incorporation into polymer matrices to enhance material performance under various conditions .
Case Study: Polymer Composites
A study focused on synthesizing polymer composites that incorporate the triazolo-thiadiazole structure demonstrated improved thermal stability and mechanical strength compared to traditional materials. The composites exhibited remarkable resistance to thermal degradation at elevated temperatures .
Synthesis of Complex Molecules
In industrial chemistry, this compound serves as a valuable building block for synthesizing other complex molecules. Its versatility allows for various chemical modifications that can lead to novel compounds with tailored properties for specific applications .
Industrial Scale Production
The synthesis methods for this compound have been optimized for industrial production using continuous flow reactors and other advanced techniques to enhance yield and reduce costs. These methods have been crucial in scaling up laboratory findings to commercial levels.
Mechanism of Action
The mechanism of action of 6-(1-Benzofuran-2-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers and Substituent Effects
3-(1-Benzofuran-2-yl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Key Difference : The pyridinyl group is at position 6 instead of 3, altering electronic distribution and steric interactions.
- Molecular Formula : C₁₆H₉N₅OS (identical to the target compound).
- Implications : Positional isomerism may influence binding to biological targets, though direct activity data are unavailable.
6-(1-Benzofuran-2-yl)-3-(4-pyridinyl) Derivatives
Adamantyl-Substituted Analogues
Compounds such as 6-adamantyl-3-aryl-triazolothiadiazoles (e.g., 5a–5f in ) feature bulky adamantyl groups at position 6:
| Compound | 3-Substituent | Melting Point (°C) | Key Properties |
|---|---|---|---|
| 5a | 2-Methylphenyl | 170–172 | Enhanced thermal stability |
| 5d | 2-Fluorophenyl | 183–185 | Improved antiproliferative activity |
| 5e | 3-Fluorophenyl | 192–194 | Higher logP (lipophilicity) |
Indole- and Pyrrole-Containing Analogues
3-Indolyl Derivatives (5a–5d in )
- Example: 3-[6-(4-Iodophenyl)-triazolo-thiadiazol-3-yl]-1H-indole (5a).
- Activity : IC₅₀ values against cancer cells (unreported for the target compound).
- Key Feature : Indole’s planar structure may enhance DNA intercalation, unlike benzofuran’s rigid bicyclic system.
Pyrrole-Substituted Analogues (20a–20d in )
- Example: 3-(3,4-Dimethoxyphenyl)-6-(N-methylpyrrolyl) Derivative (20a). Melting Point: 184°C (vs. unreported for the target).
Anticancer-Focused Analogues
6-((4-Fluorobutyl)sulfanyl)-3-(5’-Fluoro-2’-methoxybiphenyl) Derivative (111 in )
- IC₅₀ : 12 μM against HT29 colon cancer cells.
- Key Feature : Fluorinated alkyl chains enhance bioavailability and target affinity, contrasting with the target’s aromatic substituents.
3-(4-Pyridinyl)-6-(5-Nitro-2-furanyl) Derivative (18d in )
Biological Activity
The compound 6-(1-Benzofuran-2-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran moiety and a pyridine ring attached to a triazole-thiadiazole framework, which is crucial for its biological activity.
Anticancer Activity
Research indicates that derivatives of triazolo-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 1.1 to 18.8 µM in different assays . A study demonstrated that specific triazolothiadiazine derivatives could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), suggesting potential as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazolo-thiadiazole derivatives have shown effectiveness against a range of bacteria and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .
Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes. Notably, it has demonstrated activity as a carbonic anhydrase inhibitor with an IC50 value comparable to established inhibitors like liarozole (IC50 = 7 µM) . This inhibition can have implications in treating conditions such as glaucoma and edema.
Structure-Activity Relationship (SAR)
Understanding the SAR of triazolo-thiadiazoles is critical for optimizing their biological activities. Modifications at specific positions on the triazole or thiadiazole rings can enhance potency or selectivity towards particular biological targets. For example:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Benzofuran | 6 | Enhances anticancer activity |
| Pyridine | 3 | Improves enzyme inhibition |
These modifications can lead to compounds with improved pharmacokinetic profiles and reduced toxicity.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Study : A derivative exhibited significant cytotoxicity in MCF-7 cells with an IC50 value of 5 µM. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .
- Antimicrobial Evaluation : A series of triazolo-thiadiazoles were tested against Gram-positive and Gram-negative bacteria. Notably, one derivative showed minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Staphylococcus aureus .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-(1-benzofuran-2-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclocondensation of 4-amino-1,2,4-triazole-3-thiol derivatives with substituted carboxylic acids in POCl₃ under reflux (6–8 hours). For example, substituted benzoic acids react with triazole precursors in phosphoryl chloride to form the fused triazolo-thiadiazole core .
- Key Variables : Reaction time, temperature, and stoichiometry of POCl₃ significantly affect cyclization efficiency. Evidence suggests that prolonged reflux (>8 hours) may degrade sensitive functional groups like benzofuran .
- Characterization : Confirmed via ¹H/¹³C NMR, IR, and elemental analysis. HPLC (≥95% purity) is critical for validating intermediates .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Approach :
- ¹H NMR : Distinct peaks for benzofuran protons (δ 6.8–7.5 ppm) and pyridinyl protons (δ 8.0–8.5 ppm) confirm substitution patterns .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) validate the triazolo-thiadiazole backbone .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ ion for C₁₇H₁₀N₄OS requires m/z 342.0584) .
Q. What preliminary biological activities have been reported for structurally related triazolo-thiadiazoles?
- Findings : Analogues with benzofuran and pyridinyl substituents exhibit antimicrobial (Gram-positive bacteria: MIC 8–32 µg/mL) and antifungal activity (e.g., against Candida albicans) .
- Mechanistic Clues : Molecular docking studies suggest interactions with fungal lanosterol 14α-demethylase (PDB:3LD6), disrupting ergosterol biosynthesis .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on benzofuran or pyridine) influence bioactivity?
- SAR Insights :
- Benzofuran Substitution : 2-Position substitution (as in the target compound) enhances π-π stacking with hydrophobic enzyme pockets, improving antifungal potency compared to 3-substituted analogues .
- Pyridinyl Groups : 3-Pyridinyl derivatives show better solubility and cellular uptake than 2- or 4-pyridinyl variants, critical for in vivo efficacy .
- Experimental Design : Parallel synthesis of analogues with systematic substituent variations, followed by enzymatic assays (e.g., CYP51 inhibition) and cytotoxicity profiling .
Q. How can contradictory data on antifungal activity across studies be resolved?
- Case Example : A 2023 study reported MIC₉₀ = 16 µg/mL against Aspergillus fumigatus, while a 2024 study found no activity (MIC > 128 µg/mL).
- Resolution Strategies :
- Strain Variability : Test compound against standardized clinical isolates (e.g., ATCC strains) to rule out resistance mutations .
- Assay Conditions : Optimize broth microdilution protocols (e.g., RPMI-1640 vs. Sabouraud dextrose agar) to ensure consistent bioavailability .
Q. What computational methods are effective for predicting target binding modes?
- Protocol :
Molecular Docking : Use AutoDock Vina to model interactions with 14α-demethylase. Key residues (e.g., Leu376, Phe380) show hydrogen bonding with the triazole ring .
MD Simulations : 100-ns simulations in GROMACS assess stability of ligand-enzyme complexes (RMSD < 2.0 Å indicates stable binding) .
- Validation : Compare predicted binding free energies (ΔG ~ -9.5 kcal/mol) with experimental IC₅₀ values from enzymatic assays .
Q. What strategies mitigate synthetic challenges like low yields or byproduct formation?
- Optimization :
- Byproduct Control : Use scavengers (e.g., molecular sieves) to absorb excess POCl₃, reducing side reactions .
- Yield Improvement : Microwave-assisted synthesis (100°C, 30 min) increases yield to 75% vs. 45% with conventional heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
